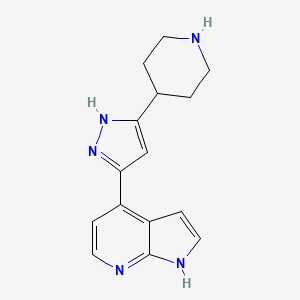
Mnk-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mnk-IN-4 is a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinases (MNKs). These kinases play a crucial role in regulating cellular mRNA translation by controlling the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This process is significant in tumor initiation, development, and metastasis . This compound has shown promise in treating sepsis-related acute splenic injury .
Preparation Methods
The synthesis of Mnk-IN-4 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups to improve selectivity and potency.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.
Chemical Reactions Analysis
Mnk-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mnk-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MNKs in cellular processes and to develop new inhibitors with improved properties.
Biology: Helps in understanding the molecular mechanisms of mRNA translation and its regulation by MNKs.
Medicine: Investigated for its potential therapeutic applications in treating cancers and sepsis-related conditions by inhibiting MNK activity
Mechanism of Action
Mnk-IN-4 exerts its effects by selectively inhibiting the activity of MNKs. The inhibition occurs through the binding of this compound to the active site of MNKs, preventing the phosphorylation of eIF4E. This inhibition disrupts the mRNA translation process, leading to reduced synthesis of proteins involved in tumor growth and metastasis . The molecular targets of this compound include MNK1 and MNK2, which are activated by the Ras/Raf/ERK and p38 MAPK signaling pathways .
Comparison with Similar Compounds
Mnk-IN-4 is unique compared to other MNK inhibitors due to its high selectivity and potency. Similar compounds include:
MNK-PROTACs: A novel class of compounds that selectively degrade MNK kinases, offering a different approach to inhibiting MNK activity.
This compound stands out due to its ability to inhibit MNKs without causing paradoxical activation, making it a promising candidate for further development and therapeutic applications.
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H17N5/c1-5-16-6-2-10(1)13-9-14(20-19-13)11-3-7-17-15-12(11)4-8-18-15/h3-4,7-10,16H,1-2,5-6H2,(H,17,18)(H,19,20) |
InChI Key |
KAVINHSQSZLJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=C4C=CNC4=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
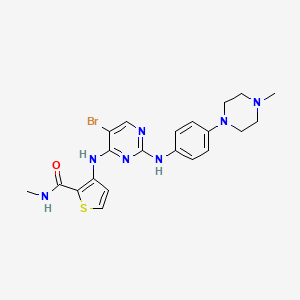
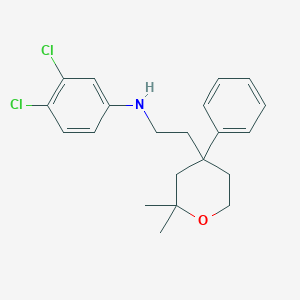
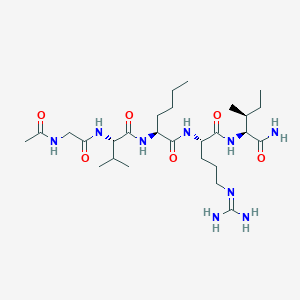
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)

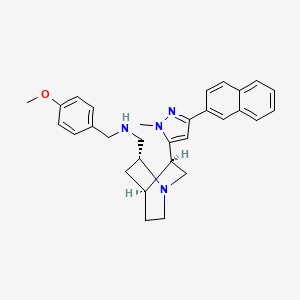

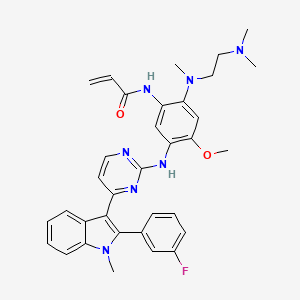
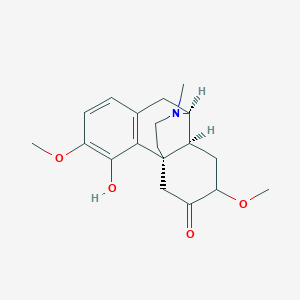
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
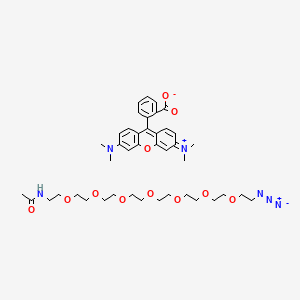

![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
